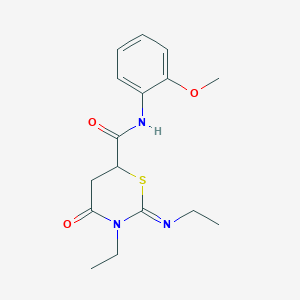
2-(allylsulfanyl)-3-cyano-3',6-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylsulfanyl)-3-cyano-3',6-bipyridine is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 g/mol This compound features a unique structure that includes a pyridine ring substituted with a prop-2-enylsulfanyl group and a carbonitrile group
Métodos De Preparación
The synthesis of 2-(allylsulfanyl)-3-cyano-3',6-bipyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-pyridin-3-ylpyridine-3-carbonitrile with prop-2-enylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(allylsulfanyl)-3-cyano-3',6-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-enylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(allylsulfanyl)-3-cyano-3',6-bipyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(allylsulfanyl)-3-cyano-3',6-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
2-(allylsulfanyl)-3-cyano-3',6-bipyridine can be compared with similar compounds such as:
2-Pyridinecarbonitrile: A simpler analog with a nitrile group attached to a pyridine ring.
Nicotinonitrile: Another pyridine derivative with a nitrile group, used in various chemical syntheses.
Furo[2,3-b]pyridine derivatives: Compounds with a fused pyridine ring system, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
340813-00-5 |
|---|---|
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32g/mol |
Nombre IUPAC |
2-prop-2-enylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3S/c1-2-8-18-14-11(9-15)5-6-13(17-14)12-4-3-7-16-10-12/h2-7,10H,1,8H2 |
Clave InChI |
JZNLLOANVULPBZ-UHFFFAOYSA-N |
SMILES |
C=CCSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
SMILES canónico |
C=CCSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B389676.png)

![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389679.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)

![2-(3-chloro-4,5-diethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389687.png)


![5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B389693.png)

![2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B389698.png)
